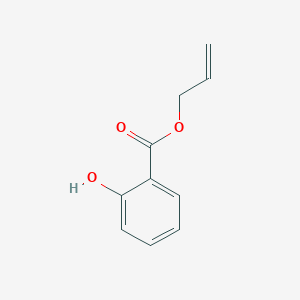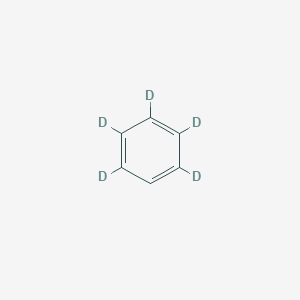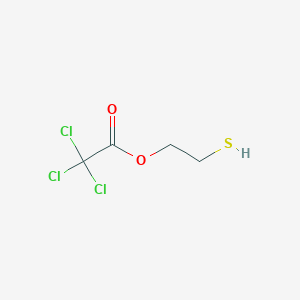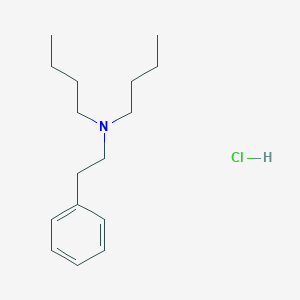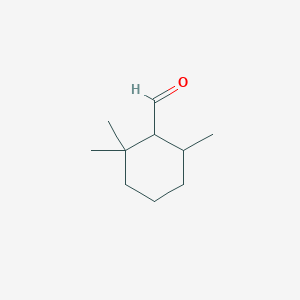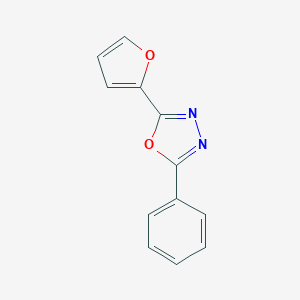
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, also known as FPhOx, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule is composed of a furan ring, a phenyl group, and an oxadiazole ring, which gives it unique properties that make it useful in different areas of research.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a semiconducting material, allowing for the flow of electrons in electronic devices. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole acts as a fluorescent probe, binding to specific proteins and enzymes to allow for their visualization and study.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole vary depending on its application. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used to study protein-ligand interactions and enzyme kinetics, providing valuable insights into the mechanisms of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its high yield synthesis, its versatility in different fields of science, and its unique properties that make it useful as a building block for the synthesis of other compounds. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, including its potential use as a therapeutic agent for cancer and other diseases, its further optimization as a building block for the synthesis of organic semiconductors, and its continued use as a fluorescent probe for the study of protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole and its potential limitations and toxicities.
Synthesemethoden
The synthesis of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole can be achieved through a variety of methods, including the reaction of furfurylamine with phenylglyoxylic acid in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 2-aminofuran with phenyl isocyanate in the presence of a catalyst, such as triethylamine. These methods have been optimized to produce high yields of 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in various fields of science, including materials science, medicinal chemistry, and biochemistry. In materials science, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices such as solar cells and transistors. In medicinal chemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. In biochemistry, 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.
Eigenschaften
CAS-Nummer |
14093-97-1 |
|---|---|
Produktname |
2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole |
Molekularformel |
C12H8N2O2 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
2-(furan-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H |
InChI-Schlüssel |
RUMMFSKZAJIGOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Andere CAS-Nummern |
14093-97-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



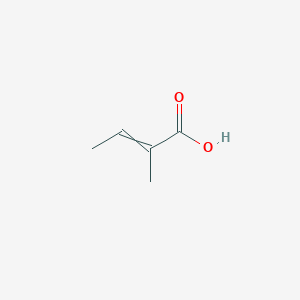
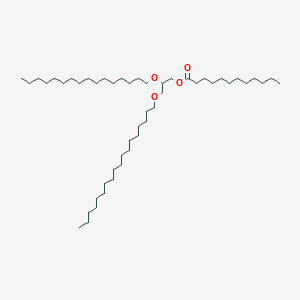

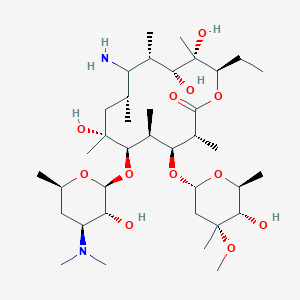
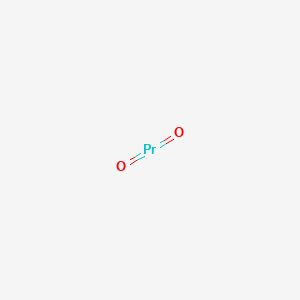
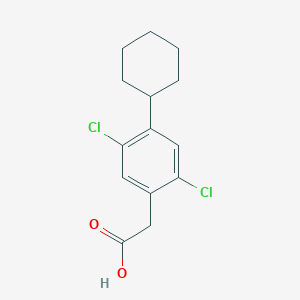
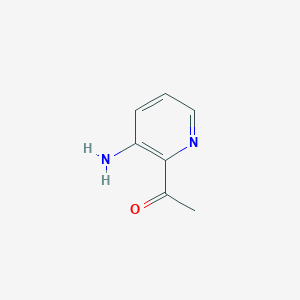
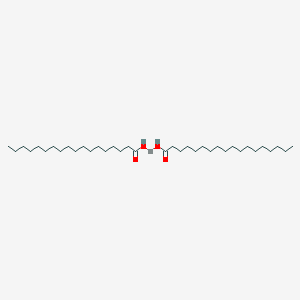
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
